molecular formula C22H16ClNO3 B11224561 2-[4-chloro-2-(phenylcarbonyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-[4-chloro-2-(phenylcarbonyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B11224561
M. Wt: 377.8 g/mol
InChI Key: GMUBXYGFPJMNFP-UHFFFAOYSA-N
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Description

2-[4-chloro-2-(phenylcarbonyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of benzophenones. These compounds are characterized by a ketone attached to two phenyl groups. This particular compound is notable for its unique structure, which includes a chloro-substituted phenyl group and a methanoisoindole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-2-(phenylcarbonyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzophenone Core: The initial step involves the formation of the benzophenone core through a Friedel-Crafts acylation reaction. This involves reacting benzene with a chloro-substituted benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclization: The next step involves the cyclization of the benzophenone derivative with a suitable diene to form the methanoisoindole structure. This can be achieved through a Diels-Alder reaction.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of high-throughput screening methods can optimize reaction conditions and identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-2-(phenylcarbonyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide, ammonia, or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[4-chloro-2-(phenylcarbonyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-chloro-2-(phenylcarbonyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The phenylcarbonyl group can participate in hydrogen bonding and hydrophobic interactions, while the chloro group can enhance binding affinity through halogen bonding. The methanoisoindole moiety can provide additional stability and specificity in binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A simpler compound with a similar core structure but lacking the chloro and methanoisoindole groups.

    4-chloro-2-(phenylcarbonyl)phenol: A related compound with a hydroxyl group instead of the methanoisoindole moiety.

    2-(4-chlorophenyl)-2-phenylacetonitrile: Another similar compound with a nitrile group instead of the methanoisoindole structure.

Uniqueness

2-[4-chloro-2-(phenylcarbonyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its combination of functional groups and structural features. The presence of the methanoisoindole moiety provides additional stability and specificity in binding interactions, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H16ClNO3

Molecular Weight

377.8 g/mol

IUPAC Name

4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C22H16ClNO3/c23-15-8-9-17(16(11-15)20(25)12-4-2-1-3-5-12)24-21(26)18-13-6-7-14(10-13)19(18)22(24)27/h1-9,11,13-14,18-19H,10H2

InChI Key

GMUBXYGFPJMNFP-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5

Origin of Product

United States

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